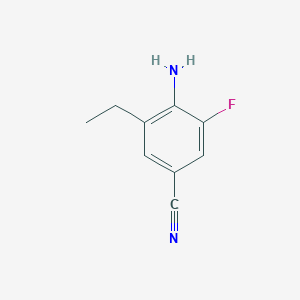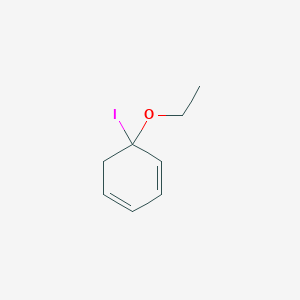![molecular formula C12H11N3O2 B14000740 3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole CAS No. 52182-88-4](/img/structure/B14000740.png)
3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring and a 2-nitrophenylmethylene group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- typically involves the condensation of 3,5-dimethylpyrazole with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Substituted aromatic pyrazole derivatives
Applications De Recherche Scientifique
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical sensors .
Mécanisme D'action
The mechanism of action of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the 2-nitrophenylmethylene group, resulting in different chemical reactivity and biological activity.
2-Nitrobenzaldehyde: Contains the nitro group but lacks the pyrazole ring, leading to different applications and properties.
4-Amino-3,5-dimethylpyrazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications .
Uniqueness
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is unique due to the combination of the pyrazole ring and the 2-nitrophenylmethylene group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
52182-88-4 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[(2-nitrophenyl)methylidene]pyrazole |
InChI |
InChI=1S/C12H11N3O2/c1-8-11(9(2)14-13-8)7-10-5-3-4-6-12(10)15(16)17/h3-7H,1-2H3 |
Clé InChI |
KUIGAWURIBZCFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C1=CC2=CC=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)





![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
